

head-to-head comparison of (R)-OY-101 and elacridar

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Compound of Interest		
Compound Name:	(R)-OY-101	
Cat. No.:	B15571250	Get Quote

A Head-to-Head Comparison of **(R)-OY-101** and Elacridar for P-gp and BCRP Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **(R)-OY-101** and elacridar, two notable inhibitors of ATP-binding cassette (ABC) transporters, which play a crucial role in multidrug resistance (MDR) in cancer and affect drug disposition. This comparison is supported by experimental data from publicly available sources.

Introduction

Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. The development of inhibitors targeting these transporters is a key strategy to overcome MDR.

(R)-OY-101 is a potent and specific P-gp inhibitor, representing a promising agent to reverse P-gp-mediated multidrug resistance.[1] It is an orally active compound that has been shown to sensitize drug-resistant tumors to chemotherapeutic agents.[2][3]

Elacridar (GF120918) is a third-generation, orally active dual inhibitor of both P-gp and BCRP. [4][5] Its ability to inhibit two key MDR transporters makes it a valuable tool in cancer research



and for enhancing the bioavailability of various drugs.

Chemical Structures

A clear understanding of the chemical structures is fundamental to appreciating the molecules' interactions with their targets.

Compound	Chemical Structure		
(R)-OY-101	The image you are requesting does not exist or is no longer available.		
Elacridar	The image you are requesting does not exist or is no longer available.		

Mechanism of Action

Both **(R)-OY-101** and elacridar function by inhibiting the efflux activity of ABC transporters, thereby increasing the intracellular concentration of co-administered substrate drugs.

(R)-OY-101 acts as a specific inhibitor of P-glycoprotein (P-gp). By binding to P-gp, it blocks the transporter's ability to expel chemotherapeutic agents from the cancer cell.

Elacridar is a dual inhibitor, targeting both P-gp and BCRP. This broader spectrum of activity can be advantageous in tumors where both transporters contribute to multidrug resistance.

Quantitative Performance Data



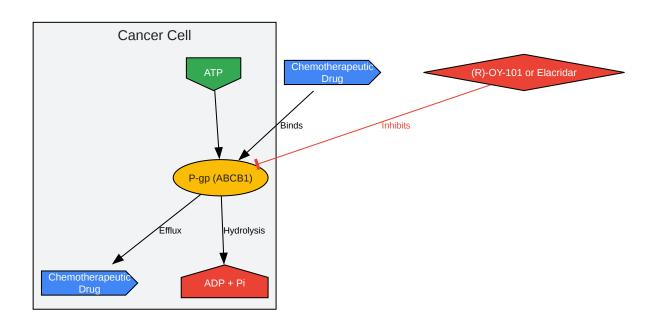
The following table summarizes the reported in vitro inhibitory activities of **(R)-OY-101** and elacridar. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound	Target	Assay	Cell Line <i>l</i> System	IC50 Value	Reference
(R)-OY-101	P-gp	Vincristine cytotoxicity	Eca109/VCR	9.9 nM	
Elacridar	P-gp	[3H]azidopine labeling	-	0.16 μM (160 nM)	
Elacridar	P-gp	Rhodamine 123 accumulation	MCF7R	0.05 μM (50 nM)	
Elacridar	BCRP	Hoechst 33342 accumulation	MDCKII/BCR P	Comparable to Ko143	

Signaling Pathway and Experimental Workflow Diagrams

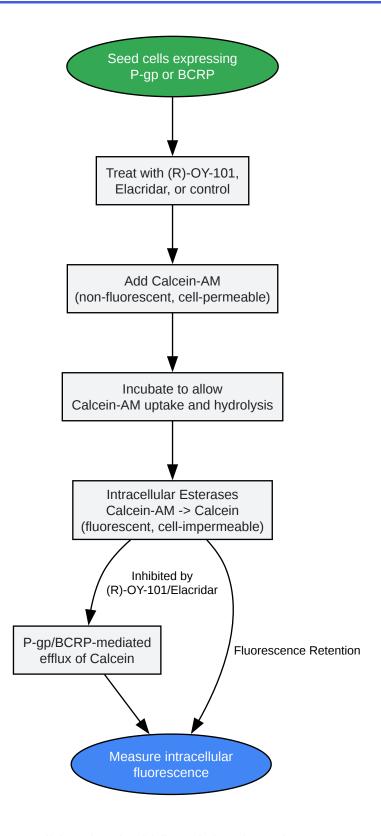
P-glycoprotein (P-gp) Mediated Drug Efflux and Inhibition





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- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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